4-(Dimethoxymethyl)-1,2-dimethoxybenzene
Description
Chemical Identity:
4-(Dimethoxymethyl)-1,2-dimethoxybenzene (CAS: 59276-33-4) is a substituted aromatic compound with the molecular formula C₁₁H₁₆O₄. Its structure consists of a benzene ring substituted with two methoxy groups at the 1- and 2-positions and a dimethoxymethyl group (-CH(OCH₃)₂) at the 4-position.
Synthesis and Applications:
This compound serves as a key intermediate in organic synthesis. For instance, it is synthesized from vanillin through methylation and subsequent dimethylketal formation in the presence of ammonium nitrate . It is utilized in the regioselective lithiation and oxidation steps to produce phthalides, which are precursors to bioactive heterocycles like benzofurans .
Properties
IUPAC Name |
4-(dimethoxymethyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-12-9-6-5-8(7-10(9)13-2)11(14-3)15-4/h5-7,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQDGOCRQVFUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345178 | |
| Record name | 4-(Dimethoxymethyl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59276-33-4 | |
| Record name | 4-(Dimethoxymethyl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxymethyl)-1,2-dimethoxybenzene typically involves the reaction of 1,2-dimethoxybenzene with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethoxymethyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(Dimethoxymethyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Dimethoxymethyl)-1,2-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Properties
Comparative Analysis of Chemical Properties
Recovery and Stability in Extraction Processes
- Recovery Rates: Methoxy-phenolic analogs exhibit varying recovery efficiencies in salting-out redistillation (SRD). For example, 4-ethyl-1,2-dimethoxybenzene shows the highest recovery (81.66%), while 4-vinyl-1,2-dimethoxybenzene has the lowest (55.80%) . This suggests steric and electronic effects influence volatility and solubility.
- Stability Under Degradation :
4-Vinyl-1,2-dimethoxybenzene, a lignin degradation marker, was absent in ancient textile analyses, indicating this compound’s greater stability in oxidative environments .
Reactivity and Oxidation Potential
- The dimethoxymethyl group in this compound likely further stabilizes the aromatic ring against oxidation.
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition :
Derivatives of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene show potent inhibition of human CA isoforms (hCA I/II), with Ki values as low as 228 nM . This contrasts with simpler analogs like 1,2-dimethoxybenzene, which lack such bioactivity.
Antibacterial Docking Scores
Biological Activity
4-(Dimethoxymethyl)-1,2-dimethoxybenzene is an organic compound known for its unique structure characterized by multiple methoxy groups attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry, particularly as a precursor for drug development.
The compound's chemical formula is with a molecular weight of 212.25 g/mol. It is primarily synthesized through the reaction of 1,2-dimethoxybenzene with formaldehyde and methanol under acidic conditions. The presence of methoxy groups enhances its reactivity and interaction with biological molecules, making it a subject of interest in various studies.
The biological activity of this compound is believed to involve interactions with specific molecular targets. The methoxy groups can participate in hydrogen bonding, which influences the compound's binding affinity to enzymes and receptors. This interaction may lead to various biochemical pathways, including enzymatic reactions and receptor-mediated effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, it has shown moderate activity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines, indicating its potential as an anticancer agent .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, although detailed studies are needed to elucidate the exact mechanisms .
- Antioxidant Properties : Some studies have suggested that compounds with similar structural features exhibit antioxidant properties, which could contribute to their therapeutic effects.
Case Studies and Research Findings
A review of the literature reveals several case studies focusing on the biological activity of compounds related to this compound:
- Cytotoxicity Studies :
- Mechanistic Insights :
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Comparative Studies :
- Comparative analysis with structurally similar compounds demonstrated that this compound exhibits unique reactivity profiles due to its distinct methoxy arrangements. This uniqueness may enhance its biological activity compared to simpler analogs.
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
